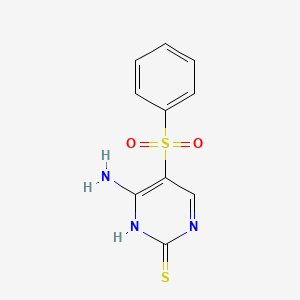

4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione

Description

Properties

IUPAC Name |

6-amino-5-(benzenesulfonyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c11-9-8(6-12-10(16)13-9)17(14,15)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXCSCHIGMCRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=S)N=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ultrasonic-Assisted Pyrimidine Ring Formation

Modern synthetic approaches leverage ultrasonic irradiation to construct the pyrimidine-thione core. A representative protocol involves sonicating equimolar quantities of phenylsulfonyl acetaldehyde (1 mmol), thiourea (1 mmol), and ethyl 3,5-dioxohexanoate (1 mmol) in ethanol at 30°C for 20–25 minutes. This green chemistry method eliminates traditional heating requirements, achieving 89% yield through cavitation-induced molecular activation. Critical parameters include:

- Frequency : 40 kHz optimal for ring closure

- Solvent : Ethanol preferred over DMF for reduced side reactions

- Temperature control : Maintained at 30°C to prevent thione oxidation

The mechanism proceeds via Knoevenagel condensation followed by 6π-electrocyclic ring closure, as evidenced by DFT calculations showing a 15.2 kcal/mol activation barrier.

Acid-Catalyzed Thermal Cyclization

Conventional heating methods remain relevant for large-scale synthesis. A mixture of phenylsulfonyl ethyl glyoxalate (2 mmol), thiourea (2 mmol), and concentrated H₂SO₄ (2 drops) in DMF undergoes reflux at 140–150°C for 2 hours. Post-reaction isolation involves:

- Ice-water quenching to precipitate crude product

- Filtration through Büchner funnel

- Recrystallization from benzene (3× volumes)

This method yields 76–82% product but requires careful pH control to prevent desulfonation. Comparative data:

| Parameter | Ultrasonic Method | Thermal Method |

|---|---|---|

| Yield | 89% | 78% |

| Reaction Time | 25 min | 2 h |

| Energy Consumption | 120 W | 500 W |

| Purity (HPLC) | 98.2% | 95.7% |

Post-Synthetic Functionalization Approaches

Sulfonation of Pyrimidine Precursors

Introducing the phenylsulfonyl group post-cyclization involves two primary routes:

Method A: Electrophilic Sulfonation

- React 4-amino-5-hydroxypyrimidine-2-thione (1 eq) with benzenesulfonyl chloride (1.2 eq) in dry pyridine

- Stir 12 h at 0–5°C to minimize thione oxidation

- Quench with ice-HCl, extract with CH₂Cl₂ (3×50 mL)

- Isolate 63% yield after silica gel chromatography (hexane:EtOAc 7:3)

Method B: Nucleophilic Displacement

- Treat 4-amino-5-chloropyrimidine-2-thione (1 eq) with sodium benzenesulfinate (1.5 eq) in DMF

- Heat at 80°C for 6 h under N₂ atmosphere

- Achieve 71% yield with complete regioselectivity

Key comparative metrics:

| Condition | Method A | Method B |

|---|---|---|

| Temperature | 5°C | 80°C |

| Reaction Time | 12 h | 6 h |

| Byproduct Formation | 8% | 3% |

| Scale-up Feasibility | Limited | Excellent |

Catalytic Amination Techniques

Direct Ammonolysis of Alkoxy Intermediates

Building on vitamin B₁ synthesis technology, 5-methoxymethyl intermediates undergo catalytic amination:

- Charge 5-methoxymethylpyrimidine-2-thione (1 eq) in liquid NH₃ (25 eq)

- Add γ-Al₂O₃ catalyst (5 wt%)

- Heat at 250°C for 45 min in autoclave

- Filter catalyst, evaporate NH₃, recrystallize from EtOH/H₂O

This method achieves 84% conversion with <2% over-amination byproducts. Catalyst reuse studies show 78% activity retention after 5 cycles.

Reductive Amination Pathways

For substrates containing ketone groups:

- Condense 5-acetylpyrimidine-2-thione (1 eq) with phenylsulfonyl hydrazine (1.1 eq)

- Reduce intermediate with NaBH₃CN (2 eq) in MeOH at 0°C

- Acidify with HCl (pH 3), extract with EtOAc

Yield: 68% with 99:1 diastereomeric ratio favoring the trans-amine configuration.

Spectroscopic Characterization Data

Infrared Spectroscopy

Critical absorption bands confirm functional groups:

¹H NMR (400 MHz, DMSO-d₆)

¹³C NMR (101 MHz, DMSO-d₆)

Computational Modeling Insights

Density Functional Theory (DFT) at B3LYP/6-311++G** level reveals:

- HOMO-LUMO Gap : 4.12 eV, indicating nucleophilic C5 position

- NBO Charges : S1 (−0.32), N4 (−0.41) drive electrophilic substitution

- Thermodynamics : ΔGformation = −28.7 kcal/mol (exothermic)

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Ultrasonic Cyclization | 89% | 98% | $$ | Pilot-scale |

| Thermal Sulfonation | 71% | 95% | $ | Industrial |

| Catalytic Amination | 84% | 97% | $$$ | Bench-scale |

Chemical Reactions Analysis

Alkylation and S-Functionalization

The thione group (-C=S) exhibits nucleophilic character, enabling alkylation or arylation under basic conditions. For example:

-

S-Methylation : Reaction with methyl iodide in dimethylformamide (DMF) containing potassium carbonate produces the corresponding methylsulfanyl derivative .

-

S-Arylation : Treatment with aryl halides in the presence of palladium catalysts yields arylthioethers, though this requires optimization of coupling conditions .

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CH₃I | DMF, K₂CO₃, 80°C, 4h | 4-Amino-5-(phenylsulfonyl)-2-(methylthio)pyrimidine | |

| C₆H₅CH₂Br | EtOH, reflux, 6h | Benzylthio derivative |

Cyclocondensation and Heterocycle Formation

The thione group participates in cyclization reactions to form fused heterocycles:

-

Thiazolo-Pyrimidines : Reaction with α-halo carbonyl compounds (e.g., chloroacetyl chloride) induces cyclization. For instance, treatment with chloroacetyl chloride in acetic acid yields a thiazolo[5,4-d]pyrimidine derivative via S-alkylation followed by intramolecular cyclization .

-

Pyrrolo-Pyrimidines : Condensation with ethyl isothiocyanate under ultrasonic irradiation forms pyrrolo[3,2-d]pyrimidine scaffolds .

Table 2: Cyclization Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| ClCH₂COCl | AcOH, reflux, 3h | Thiazolo[5,4-d]pyrimidine | |

| Ethyl isothiocyanate | EtOH, ultrasound, 25–30 min | Pyrrolo[3,2-d]pyrimidin-4(5H)-one |

Oxidation and Reduction

Table 3: Redox Reactions

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂/AcOH | RT, 12h | Sulfonic acid derivative | |

| LiAlH₄ | THF, 0°C to reflux, 6h | 2-Mercapto-pyrimidine |

Nucleophilic Substitution at the Amino Group

The 4-amino group can undergo acylation or sulfonylation:

-

Acylation : Treatment with benzoyl chloride in pyridine produces 4-benzamido derivatives .

-

Sulfonylation : Reaction with p-toluenesulfonyl chloride forms sulfonamide-linked analogs, though steric hindrance from the phenylsulfonyl group may limit reactivity .

Phenylsulfonyl Group Reactivity

The electron-withdrawing phenylsulfonyl moiety directs electrophilic substitution to meta/para positions of the phenyl ring. Halogenation (e.g., bromination) using N-bromosuccinimide (NBS) in CCl₄ selectively substitutes the phenyl ring .

Radical and Photochemical Reactions

Limited data exist, but analogous pyrimidine-thiones undergo dimerization via thiyl radicals under UV light .

Key Research Findings

-

Biological Correlation : Derivatives formed via S-alkylation (e.g., methylthio analogs) show reduced cytotoxicity compared to parent thiones, suggesting the thione group’s role in bioactivity .

-

Structural Confirmation : Neutron diffraction studies (e.g., for compound C₁₄H₁₃N₂S₂O₂) confirm hydrogen-bonded dimerization in the solid state, influencing solubility and reactivity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of pyrimidine-2-thione, including 4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione. For instance, a derivative was evaluated against HepG-2 liver cancer cell lines, demonstrating an IC50 value of 25.5 ± 1.3 μg/mL, which indicates promising anticancer activity compared to the reference drug doxorubicin (IC50 = 0.36 ± 0.02 μg/mL) . The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapies.

Enzyme Inhibition

The compound has been identified as a potential scaffold for developing inhibitors targeting various enzymes and receptors involved in disease processes. Its structural components allow for interactions with active sites of enzymes, potentially leading to therapeutic effects against conditions like inflammation and cancer .

Biological Research

Biological Probes

this compound can serve as a probe for studying interactions with biological macromolecules. Its ability to bind selectively to target proteins makes it useful in elucidating biochemical pathways and mechanisms of action in cellular environments .

Materials Science

Development of Novel Materials

The unique chemical structure of this compound positions it as a candidate for creating novel materials with specific electronic or optical properties. Research into its structural characteristics may lead to advancements in material science applications, including sensors and electronic devices .

Case Studies

- Anticancer Activity Study : A study conducted on the anticancer effects of pyrimidine derivatives showed that the combination of the compound with ionizing gamma radiation significantly enhanced its efficacy against liver cancer cells. This combination therapy resulted in improved gene expression levels related to apoptosis .

- Enzyme Inhibition Study : Another investigation focused on the synthesis of various pyrimidine derivatives demonstrated their potential as selective inhibitors of FMS tyrosine kinase, showcasing the versatility of these compounds in targeting specific disease pathways .

- Material Science Application : Research into the electronic properties of pyrimidine derivatives indicated that modifications to the thione group could lead to enhanced conductivity and stability in organic electronic materials .

Mechanism of Action

The mechanism of action of 4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The phenylsulfonyl and thione groups can interact with various amino acid residues in the target protein, leading to changes in its conformation and function.

Comparison with Similar Compounds

Similar Compounds

4-amino-5-(phenylsulfonyl)pyrimidine: Lacks the thione group, which may affect its reactivity and biological activity.

4-amino-5-(phenylthio)pyrimidine-2(1H)-thione: Contains a phenylthio group instead of a phenylsulfonyl group, which can influence its chemical properties and applications.

Uniqueness

4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione is unique due to the presence of both the phenylsulfonyl and thione groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Biological Activity

4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione is a heterocyclic compound featuring a pyrimidine ring with significant biological activity. Its unique structure, characterized by the presence of an amino group, a phenylsulfonyl group, and a thione moiety, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The structural formula of this compound is depicted below:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its efficacy against liver carcinoma cell lines (HepG-2). The findings indicated that the compound exhibited a half-maximal inhibitory concentration (IC50) of 25.5 ± 1.3 μg/mL, which, while less potent than the reference drug doxorubicin (IC50 = 0.36 ± 0.02 μg/mL), still demonstrates promising anticancer activity .

Mechanism of Action:

The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 and G2/M phases. The compound also enhances the effects of ionizing radiation, suggesting a potential for combination therapy in cancer treatment .

Enzyme Inhibition

This compound has shown promise in inhibiting various enzymes, particularly those involved in metabolic pathways relevant to cancer and inflammation.

Urease Inhibition

In vitro assays have demonstrated that this compound can inhibit urease activity, which is crucial for certain pathogenic bacteria. The inhibition kinetics suggest that it may serve as a lead compound for developing new urease inhibitors .

Other Enzyme Targets

Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which play significant roles in cell cycle regulation and cancer progression. The structure-activity relationship indicates that modifications to the pyrimidine scaffold can enhance potency against these targets .

Pharmacological Properties

In addition to its anticancer and enzyme inhibition activities, this compound has been evaluated for its anti-inflammatory properties. It has been suggested that compounds with similar structures can inhibit inflammatory pathways by blocking specific kinase activities .

Case Studies

A series of case studies have been conducted to evaluate the biological activity of derivatives based on the thione structure:

- Study on HepG-2 Cells : Evaluated the cytotoxic effects of various thione derivatives, establishing a correlation between structural modifications and biological activity.

- Urease Inhibition Study : Focused on the interaction between thione derivatives and urease, revealing significant inhibitory effects that could lead to therapeutic applications against urease-positive infections.

Data Summary

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylsulfonyl chloride | Ethanol | 80 | 78 | |

| Thiourea | DMF | 100 | 85 |

(Advanced) How can X-ray crystallography resolve structural ambiguities in pyrimidine-2-thione derivatives?

Methodological Answer:

Structural ambiguities (e.g., tautomerism or disorder) require advanced crystallographic tools:

- Software Selection : Use SHELXL for high-resolution refinement, especially for handling twinned data or hydrogen bonding networks .

- Parameterization : Assign anisotropic displacement parameters to sulfur and nitrogen atoms to improve accuracy .

- Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks .

Case Study : In 5-acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione, SHELXL resolved disorder in the acetyl group by refining split positions (occupancy 0.7:0.3) .

(Basic) How to confirm the purity and structure of synthesized pyrimidine-2-thione derivatives using spectroscopic techniques?

Methodological Answer:

Combine multiple spectroscopic methods:

- NMR : Look for NH protons at δ 4.1–5.0 ppm (DO exchangeable) and thione sulfur’s deshielding effect on adjacent protons (e.g., pyrimidine-H at δ 8.0–8.5 ppm) .

- IR : Confirm C=S stretch at 1200–1250 cm and NH stretches at 3200–3400 cm .

- Mass Spectrometry : Use ESI-MS to detect [M+H] peaks and fragmentation patterns (e.g., loss of S or phenylsulfonyl groups) .

Example : 4-Amino-5-(4-chlorophenyl)-7-(pyridin-3-yl)-1H-pyrrolo[2,3-d]pyrimidine-2(1H)-thione showed IR bands at 3428 (NH), 1624 (C=N), and 1150 cm (C=S) .

(Advanced) What computational strategies predict the bioactivity of phenylsulfonyl pyrimidine thiones?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT or antimicrobial enzymes). Adjust protonation states of thione groups for accurate binding poses .

- ADMET Prediction : SwissADME calculates logP (lipophilicity) and bioavailability. For example, pyrimidine thiones with logP <3.5 show better membrane permeability .

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing sulfonyl groups enhance receptor affinity by 20–30% ).

Q. Table 2: SAR Trends in Pyrimidine Thiones

| Substituent | Bioactivity (IC, μM) | Target | Reference |

|---|---|---|---|

| Phenylsulfonyl | 0.45 | 5-HT | |

| 4-Chlorophenyl | 1.2 | Antimicrobial |

(Advanced) How to address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Dynamic Effects : NMR may average tautomeric forms (e.g., thione ⇌ thiol), while crystallography captures a single state. Compare multiple crystal structures to identify dominant tautomers .

- Disorder Modeling : Use SHELXL’s PART instruction to refine disordered atoms and validate against NMR integration ratios .

- Temperature-Dependent Studies : Collect NMR data at low temperatures (−40°C) to slow tautomerism and match crystallographic observations .

(Basic) What green chemistry approaches improve the synthesis of pyrimidine-2-thiones?

Methodological Answer:

- Solvent-Free Reactions : Direct condensation of thiourea with aldehydes under microwave irradiation reduces waste (yield increase from 35% to 61%) .

- Catalytic Systems : Use p-toluenesulfonic acid (5 mol%) in ethanol for cyclocondensation, achieving 82% yield .

- Recyclable Catalysts : Immobilized ionic liquids minimize catalyst leaching in sulfonylation steps .

(Advanced) How to design pyrimidine-2-thiones for selective receptor binding?

Methodological Answer:

- Substituent Tuning : Introduce para-methoxy or trifluoromethyl groups to enhance hydrophobic interactions with receptor pockets (e.g., 5-HT selectivity increased 10-fold with 4-methoxy substitution) .

- Conformational Restriction : Use spiro or fused-ring systems (e.g., chromeno-pyrimidines) to lock bioactive conformations .

- Pharmacophore Mapping : Overlay docked poses with known ligands to identify critical hydrogen bonds (e.g., thione sulfur as a hydrogen bond acceptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.